molecular formula C11H11N7 B3330608 6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine CAS No. 72563-31-6

6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B3330608
CAS No.: 72563-31-6
M. Wt: 241.25 g/mol
InChI Key: QAOKINBTRVGREN-UHFFFAOYSA-N
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Description

“6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs . They are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties .

Biochemical Analysis

Biochemical Properties

6-Hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with CDK2 is believed to be due to essential hydrogen bonding with Leu83, a residue in the active site of the enzyme .

Cellular Effects

In cellular studies, this compound has been shown to have significant effects on cell function. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve inhibition of CDK2. This inhibition is thought to occur through the compound’s binding to the active site of the enzyme, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Properties

IUPAC Name

6-hydrazinyl-4-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7/c12-9-7-8(6-4-2-1-3-5-6)14-11(16-13)15-10(7)18-17-9/h1-5H,13H2,(H4,12,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOKINBTRVGREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=NNC(=C23)N)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 2
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 3
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 4
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 5
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 6
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

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